molecular formula C9H19NO2 B1422688 3-(Oxan-4-ylmethoxy)propan-1-amine CAS No. 933701-29-2

3-(Oxan-4-ylmethoxy)propan-1-amine

Cat. No.: B1422688
CAS No.: 933701-29-2
M. Wt: 173.25 g/mol
InChI Key: YUVCBNOSUHZGAY-UHFFFAOYSA-N
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Description

3-(Oxan-4-ylmethoxy)propan-1-amine is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol. This compound is widely used in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-(Oxan-4-ylmethoxy)propan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and other industrial chemicals

Safety and Hazards

The compound has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-ylmethoxy)propan-1-amine typically involves the reaction of 4-hydroxytetrahydropyran with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxytetrahydropyran attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-ylmethoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 3-(Oxan-4-ylmethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2H-pyran-4-ylmethoxy)propan-1-amine: Similar structure but with different substituents.

    3-(Oxan-4-ylmethoxy)butan-1-amine: Similar backbone with an additional carbon atom in the chain.

Uniqueness

3-(Oxan-4-ylmethoxy)propan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

IUPAC Name

3-(oxan-4-ylmethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-4-1-5-12-8-9-2-6-11-7-3-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVCBNOSUHZGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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